Cyclopentolate Hydrochloride
Description
Cyclopentolate hydrochloride (C₁₇H₂₅NO₃·HCl, molecular weight 327.85) is a synthetic anticholinergic agent used primarily in ophthalmology for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) during refractive assessments and intraocular surgeries . Its IUPAC name is 2-(dimethylamino)ethyl (±)-1-hydroxy-α-phenylcyclopentaneacetate hydrochloride, featuring a cyclopentane ring linked to a phenylacetic acid ester and a dimethylaminoethyl group .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKZVMUBMXGOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045390 | |
| Record name | Cyclopentolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60452-46-2, 5870-29-1, 60452-44-0 | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopentolate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopentolate hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
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| Record name | Cyclopentolate hydrochloride, (-)- | |
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| Record name | Cyclopentolate hydrochloride, (+)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
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| Record name | Cyclopentolate hydrochloride | |
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| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |
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| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentolate hydrochloride is synthesized starting from phenylacetic acid. The process involves several key steps:
Formation of Intermediate: Phenylacetic acid reacts with cyclopentanone to form 2-(1-hydroxycyclopentyl)phenylacetic acid.
Purification: The product is purified through crystallization and filtration to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, efficiency, and cost-effectiveness, ensuring high yield and purity .
Chemical Reactions Analysis
Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Phenylacetic acid + Cyclopentanone | Aprotic solvent (e.g., acetonitrile), organic base (e.g., potassium tert-butoxide), -60°C to 20°C, 1–10 hours | 2-(1-Hydroxycyclopentyl)phenylacetic acid (Intermediate 3) |
| 2 | Intermediate 3 + Dimethylaminochloroethane | Acid-binding agent (e.g., triethylamine), 0–60°C, 1–10 hours | α-(1-Hydroxycyclopentyl)phenylacetic acid 2-(dimethylamino)ethyl ester (Intermediate 4) |
| 3 | Intermediate 4 + Hydrochloric acid | Non-polar solvent (e.g., dichloromethane), alcohol (e.g., ethanol), room temperature | Cyclopentolate hydrochloride (C₁₇H₂₆ClNO₃) |
Key Observations
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Step 1 : The nucleophilic addition of phenylacetic acid to cyclopentanone is catalyzed by a strong base, forming the hydroxycyclopentyl intermediate. Yield: ~62% ( ).
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Step 2 : Esterification with dimethylaminochloroethane proceeds via nucleophilic acyl substitution, requiring stoichiometric acid-binding agents to neutralize HCl byproducts.
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Step 3 : Salt formation with HCl in ethanol ensures high purity (>94% HPLC) ( ).
Structural and Physicochemical Data
This compound’s molecular formula is C₁₇H₂₅NO₃·HCl , with a molecular weight of 327.85 g/mol ( ). The compound’s ester linkage and tertiary amine group are critical for its reactivity:
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Hydrolysis : Under alkaline conditions, the ester bond may hydrolyze to yield 2-(dimethylamino)ethanol and the corresponding carboxylic acid.
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Salt Stability : The hydrochloride salt is stable in acidic buffers (pH 3.0–5.5) but may degrade in strongly alkaline environments ( ).
Reaction Mechanisms
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Esterification : The base deprotonates phenylacetic acid, enabling nucleophilic attack on cyclopentanone.
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Salt Formation : The tertiary amine in dimethylaminoethyl ester reacts stoichiometrically with HCl to form the ionic hydrochloride salt.
Analytical Characterization
Scientific Research Applications
Cycloplegia and Mydriasis Induction
Cyclopentolate is widely recognized for its role as a cycloplegic agent , inducing paralysis of the ciliary muscle, which facilitates accurate refractive assessments. It is commonly used in pediatric ophthalmology to achieve mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) during eye examinations. Typical concentrations used are 1% to 2% solutions, which are effective in achieving the desired pharmacological effects within 15-30 minutes post-administration .
Treatment of Anterior Uveitis
In cases of anterior uveitis, cyclopentolate serves as an adjunctive therapy to prevent complications such as posterior synechiae (adhesions between the iris and lens). Its anticholinergic properties help alleviate pain associated with ciliary muscle spasm, thereby improving patient comfort .
Pharmacokinetics and Ocular Effects
Research has shown that cyclopentolate reaches peak plasma concentrations approximately 30 minutes after administration, with a half-life of around 111 minutes. The mydriatic effect can last several hours, making it suitable for both diagnostic and therapeutic purposes .
Systemic Effects and Toxicity
While cyclopentolate is generally safe, there have been documented cases of systemic toxicity, especially in children. Symptoms may include central nervous system effects such as confusion, hallucinations, and seizures following overdose or inappropriate use . A notable case involved an 8-year-old girl who exhibited CNS toxicity after receiving cyclopentolate for strabismus evaluation .
Case Studies
Dosage Effects on Anterior Segment Parameters
A study assessed the impact of different concentrations (0.5% vs. 1%) of cyclopentolate on anterior segment parameters using a Pentacam device:
- Anterior Chamber Depth (ACD) : Increased significantly post-application.
- Anterior Chamber Volume (ACV) : Showed significant elevation.
- Anterior Chamber Angle (ACA) : Decreased significantly following treatment .
These findings suggest that cyclopentolate not only aids in diagnosis but also influences ocular anatomy, which is critical for surgical planning in cataract and refractive procedures.
Mechanism of Action
Cyclopentolate hydrochloride exerts its effects by blocking muscarinic receptors in the eye. These receptors are responsible for controlling the pupil size and the shape of the lens. By inhibiting these receptors, this compound induces relaxation of the sphincter of the iris and the ciliary muscles, leading to pupil dilation and paralysis of accommodation (cycloplegia) .
Comparison with Similar Compounds
Table 1: Key Differences
Clinical Findings :
- In refractive accommodative esotropia, cyclopentolate achieved equivalent cycloplegia to atropine but with fewer systemic side effects .
- Atropine caused prolonged blurred vision and photophobia, whereas cyclopentolate resolved within 24 hours .
Cyclopentolate vs. Tropicamide
Table 2: Pharmacodynamic Comparison
Research Insights :
- Tropicamide-induced mydriasis is faster but insufficient for accurate hyperopia measurement in children due to residual accommodation .
- Cyclopentolate’s cycloplegia is 20% deeper than tropicamide in dark-eyed individuals, necessitating longer waiting times (30–40 minutes) for maximum efficacy .
Synergy with Phenylephrine
Cyclopentolate is often combined with phenylephrine (α1-adrenergic agonist) to enhance mydriasis. In Cyclomydril® (0.2% cyclopentolate + 1% phenylephrine):
- Mechanism : Cyclopentolate paralyzes the iris sphincter, while phenylephrine contracts the dilator muscle .
- Efficacy : Achieves 98% pupil dilation within 30 minutes, surpassing either drug alone .
- Safety: No significant additive toxicity, but contraindicated in narrow-angle glaucoma .
Impact of Adjuvants on Cyclopentolate
Proxymetacaine (a topical anesthetic) shortens cyclopentolate’s peak cycloplegia time from 60 to 50 minutes in hyperopic children by enhancing corneal penetration .
Critical Considerations
Biological Activity
Cyclopentolate hydrochloride is a muscarinic antagonist primarily used in ophthalmology for its mydriatic and cycloplegic effects. It is commonly utilized during eye examinations to facilitate the assessment of refractive errors and to manage certain ocular conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, clinical applications, dosage effects, and associated case studies.
Cyclopentolate acts by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) in the eye, particularly affecting the sphincter muscle of the iris and ciliary muscles. This antagonism leads to:
- Mydriasis : Dilation of the pupil by relaxing the circular muscle of the iris.
- Cycloplegia : Paralysis of the ciliary muscle, preventing accommodation for near vision.
The onset of these effects typically occurs within 15 to 60 minutes post-instillation, with recovery generally within 24 hours for lighter pigmented irises and slightly longer for darker ones .
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its systemic absorption and potential adverse effects. After ocular administration, cyclopentolate is absorbed through various routes, including:
- Corneal absorption
- Trans-conjunctival diffusion
- Nasolacrimal drainage
The peak plasma concentration occurs between 10 to 60 minutes following administration, with a half-life of approximately 100 minutes . Notably, post-instillation lacrimal obstruction can reduce systemic absorption by up to 60%, mitigating potential systemic side effects .
Clinical Applications
Cyclopentolate is primarily indicated for:
- Refraction assessments : It allows accurate measurement of refractive errors by inducing cycloplegia.
- Management of uveitis : It helps alleviate pain associated with ciliary muscle spasm.
- Pediatric ophthalmology : Due to its effectiveness in children, it is frequently used despite increased sensitivity to side effects.
Dosage Effects
The most common concentrations used are 0.5% and 1%. Research indicates that:
- 0.5% Cyclopentolate : Results in significant increases in anterior chamber depth (ACD) and volume (ACV) without substantial changes in intraocular pressure (IOP).
- 1% Cyclopentolate : Also increases ACD and ACV significantly but can lead to a notable rise in IOP among myopic patients .
Table 1: Effects of Cyclopentolate Concentrations on Anterior Segment Parameters
| Parameter | Pre-Administration (mean ± SD) | Post-Administration (mean ± SD) | Statistical Significance |
|---|---|---|---|
| ACD (0.5%) | 2.71 ± 0.28 mm | 2.86 ± 0.27 mm | p < 0.001 |
| ACD (1%) | 2.762 ± 0.28 mm | 2.89 ± 0.25 mm | p < 0.001 |
| ACV (0.5%) | 197.5 ± 14.20 mm³ | 201.1 ± 13.27 mm³ | p = 0.217 |
| ACV (1%) | 201.60 ± 23.52 mm³ | 209.60 ± 20.58 mm³ | p < 0.01 |
Adverse Effects
While cyclopentolate is generally safe for use, it can cause both local and systemic adverse reactions:
- Local reactions : Burning sensation, photophobia, blurred vision.
- Systemic reactions : Rare but can include hallucinations, ataxia, and central nervous system toxicity . Specific populations such as children or those with neurological disorders are at increased risk for severe reactions.
Case Studies on Toxicity and Abuse
Several case reports highlight the potential for toxicity and abuse associated with cyclopentolate:
- CNS Toxicity Case : An eight-year-old girl exhibited symptoms consistent with central nervous system toxicity after receiving cyclopentolate for refraction .
- Abuse Cases : Reports document individuals abusing cyclopentolate drops, leading to severe ocular complications and withdrawal symptoms upon cessation .
Q & A
Q. What analytical methods are recommended for assessing the purity and stability of cyclopentolate hydrochloride in experimental formulations?
this compound's purity can be evaluated using thin-layer chromatography (TLC) to detect related substances. Dissolve 0.20 g in chloroform to prepare sample and standard solutions (1:200 and 1:2000 dilutions, respectively). Spot 10 µL on silica gel plates, develop with a solvent system (2-propanol, n-butyl acetate, water, ammonia [100:60:23:17]), and visualize under UV light after sulfuric acid-ethanol treatment . Heavy metal testing (<20 ppm) follows USP Method 1 with lead standard solutions . pH verification (4.5–5.5) requires dissolving 0.20 g in water .
Q. How can researchers confirm the structural identity of this compound in synthesized batches?
Infrared (IR) spectroscopy using potassium bromide disks is the gold standard for structural confirmation. Compare absorption bands of test samples with reference standards . Chemical identification includes the Reinecke salt test (pale red precipitate formation) and hydrolysis with NaOH to release phenylacetic acid derivatives .
Q. What are the standard protocols for evaluating cyclopentolate's mydriatic and cycloplegic effects in preclinical models?
In animal studies (e.g., dogs, rabbits), instill 1% this compound unilaterally and measure pupil size (PS) using static pupillometry, intraocular pressure (IOP) via rebound tonometry, and tear production (TP) with Schirmer tear test-1. Measurements should be taken pre-instillation and at intervals (0.5–96 hours) under controlled light conditions (40–55 lux) .
Advanced Research Questions
Q. How do experimental outcomes vary when comparing this compound to atropine in cycloplegic refractometry for pediatric hyperopia?
Cyclopentolate (1%) achieves peak cycloplegia at 50–70 minutes post-instillation, with residual accommodation comparable to atropine in children aged 6–12. However, studies show cyclopentolate underestimates hyperopic refractive error by 0.42–0.54 D compared to atropine, necessitating caution in high-accommodative patients . Systemic side effects (e.g., hallucinations) are less frequent with cyclopentolate (12.5% vs. 30% for atropine) .
Q. What methodological considerations are critical when analyzing cyclopentolate's impact on corneal biomechanics using the Ocular Response Analyzer (ORA)?
Cyclopentolate (1%) significantly alters corneal hysteresis (CH) and corneal-compensated IOP (IOPcc) measurements. Pre- and post-cycloplegia CH values increase from 10.63 ± 1.17 mmHg to 11.09 ± 1.32 mmHg (P=0.031), while IOPcc decreases from 15.15 ± 2.69 mmHg to 14.16 ± 2.77 mmHg (P=0.016). Control for environmental factors (e.g., light intensity) and use paired statistical tests to validate findings .
Q. How does this compound influence anterior segment parameters in Scheimpflug imaging (Pentacam) studies?
Topical 1% cyclopentolate increases anterior chamber depth (ACD) and volume (ACV) by 0.12 mm and 8.3 mm³, respectively, while reducing anterior chamber angle (ACA) by 2.1° (P<0.05). These changes are attributed to ciliary muscle relaxation and iris displacement. Keratometry (K1/K2) and central corneal thickness (CCT) remain unaffected, confirming selective biomechanical effects .
Q. What experimental designs address contradictions in cyclopentolate's systemic absorption and neurological side effects in pediatric populations?
To minimize systemic absorption, apply nasolacrimal duct compression for 2–3 minutes post-instillation . Behavioral disturbances (e.g., ataxia, hallucinations) are dose-dependent and more prevalent in children with spastic paralysis or brain damage. Use randomized, double-masked trials with saline controls to isolate drug effects .
Q. How can researchers optimize cyclopentolate's cycloplegic efficacy in refractive error studies using adjunctive agents?
Combining cyclopentolate (1%) with proparacaine (0.5%) accelerates peak cycloplegia by 10 minutes and enhances mydriasis. However, residual accommodation remains higher than with atropine, limiting its utility in high-accommodative cohorts .
Key Methodological Recommendations
- Use TLC and IR spectroscopy for quality control .
- Standardize animal models (e.g., Beagles) for mydriatic studies under controlled lighting .
- Pair cyclopentolate with topical anesthetics to accelerate cycloplegia in pediatric trials .
- Account for corneal biomechanical changes in refractive surgery planning .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
